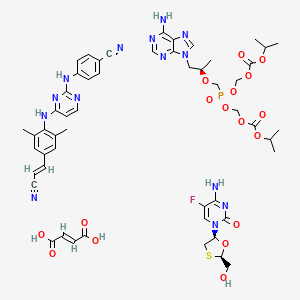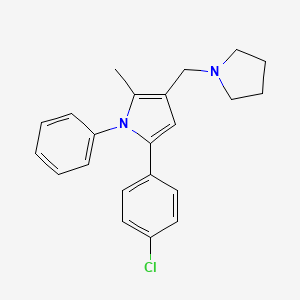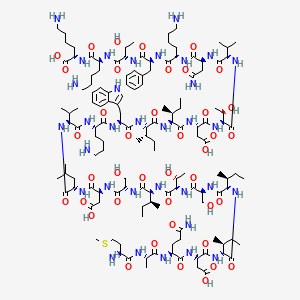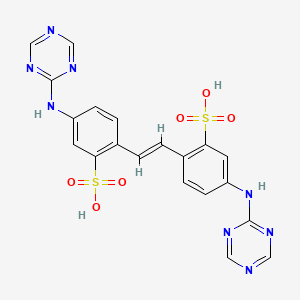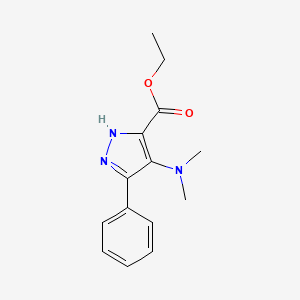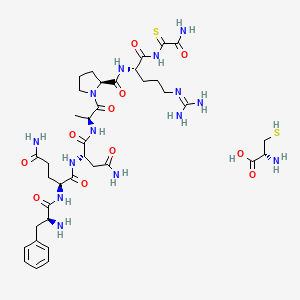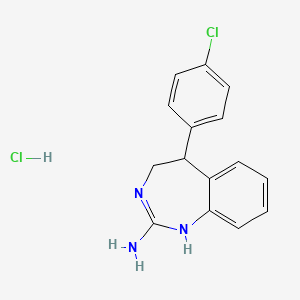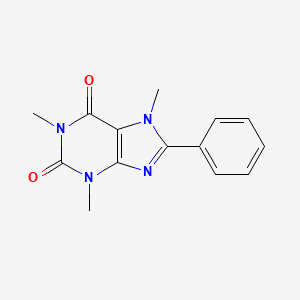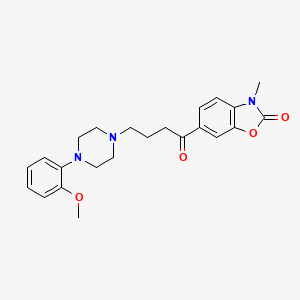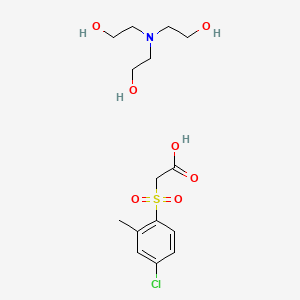
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Chloro-2-methylphenylsulfonyl)acetic acid and triethanolamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenylsulfonyl)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The resulting product is then sulfonated to introduce the sulfonyl group. Triethanolamine is then added to the sulfonated product to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triethanolamine component can interact with cell membranes and proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
(4-Chloro-2-methylphenyl)acetic acid: Another similar compound with a different substitution pattern.
Uniqueness
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is unique due to the presence of both the sulfonyl group and the triethanolamine moiety. This combination imparts distinct chemical and biological properties, making it useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
102582-95-6 |
|---|---|
Molekularformel |
C15H24ClNO7S |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H9ClO4S.C6H15NO3/c1-6-4-7(10)2-3-8(6)15(13,14)5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
RPCWNTLSLQRIND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




